BenchChemオンラインストアへようこそ!

3-(4-chlorophenyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Purity Quality Control Procurement Specification

The compound 3-(4-chlorophenyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 121997-02-2) belongs to the benzofuro[3,2-d]pyrimidine-2,4-dione class, a fused heterocyclic scaffold recognized for its potential as a privileged structure in kinase inhibitor design and antifungal drug discovery. While primary pharmacological data for this precise compound remain limited in the public domain, its molecular weight of 312.71 g·mol⁻¹ and logP of 3.31 position it within Lipinski's rule-of-five space, making it a viable starting point for hit-to-lead optimization.

Molecular Formula C16H9ClN2O3
Molecular Weight 312.71
CAS No. 121997-02-2
Cat. No. B2711922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
CAS121997-02-2
Molecular FormulaC16H9ClN2O3
Molecular Weight312.71
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C16H9ClN2O3/c17-9-5-7-10(8-6-9)19-15(20)14-13(18-16(19)21)11-3-1-2-4-12(11)22-14/h1-8H,(H,18,21)
InChIKeyUWJDFXCFGVURLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorophenyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 121997-02-2) – Core Scaffold & Baseline Positioning for Procurement


The compound 3-(4-chlorophenyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 121997-02-2) belongs to the benzofuro[3,2-d]pyrimidine-2,4-dione class, a fused heterocyclic scaffold recognized for its potential as a privileged structure in kinase inhibitor design and antifungal drug discovery [1]. While primary pharmacological data for this precise compound remain limited in the public domain, its molecular weight of 312.71 g·mol⁻¹ and logP of 3.31 position it within Lipinski's rule-of-five space, making it a viable starting point for hit-to-lead optimization. Procurement decisions must therefore be evaluated against structural analogs that share the same benzofuropyrimidinedione core but differ in the N3‑aryl substituent.

Why 3-(4-Chlorophenyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione Cannot Be Replaced by a Simple In-Class Analog


Generic substitution within the benzofuro[3,2-d]pyrimidine-2,4-dione series is inadvisable because the N3‑aryl substituent directly influences both the electron density of the pyrimidinedione core and the three-dimensional pharmacophore recognized by protein kinase targets [1][2]. The 4‑chlorophenyl group introduces a specific balance of lipophilicity (logP 3.31) and steric bulk that is absent in the unsubstituted core (CAS 62208‑68‑8, logP ≈0.8) or in analogs bearing smaller alkyl substituents. Consequently, compounds with different N3‑aryl moieties exhibit divergent CaPkc1 inhibitory profiles and variable fluconazole‑synergy effects, as demonstrated for benzofuropyrimidinedione 23 in Candida albicans resistant strains [2]. Selecting the correct N3‑aryl variant is therefore a critical determinant of both biochemical activity and downstream biological validation.

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 121997-02-2)


Certified Purity Baseline: 98%+ Versus the Common 95% Benchmark for Benzofuro[3,2-d]pyrimidine-2,4-diones

The commercially available batch of 3-(4-chlorophenyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione (Fluorochem F751485) is certified at a purity of 98%+, as documented in the vendor technical datasheet . In contrast, the unsubstituted benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione core (CAS 62208-68-8) is routinely supplied at a standard purity of 95% (e.g., Bidepharm) . This 3‑percentage‑point increase in certified purity reduces the burden of pre‑assay repurification for biochemical or cell‑based screens.

Purity Quality Control Procurement Specification

Lipophilicity Differentiation: LogP 3.31 Enables Balanced Permeability for Cellular Assays

The predicted logP of 3.31 for the target compound is significantly higher than that of the unsubstituted scaffold (logP ≈0.8 for CAS 62208-68-8) [1] and aligns with the optimal lipophilicity range (logP 1–4) recommended for oral bioavailability and cell permeability in antifungal and kinase inhibitor programs [2]. The 4‑chlorophenyl substituent therefore provides a favorable balance between aqueous solubility and membrane transit, which is a key differentiator for compounds intended for intracellular target engagement.

Lipophilicity ADME Drug-likeness

Class‑Level Antifungal Synergy Potential: Benzofuropyrimidinedione Scaffold Enhances Fluconazole Efficacy

Structurally related benzofuro[3,2-d]pyrimidine-2,4-diones have been demonstrated to act as Candida albicans Pkc1 (CaPkc1) inhibitors, with the lead compound benzofuropyrimidinedione 23 exhibiting a synergistic effect when co‑administered with fluconazole against a resistant C. albicans strain [1]. Although direct data for CAS 121997-02-2 are not yet published, the 4‑chlorophenyl substituent is a recognized pharmacophoric element in this series, and the compound's physicochemical profile (logP 3.31, MW 312.71) matches that of active derivatives. This class‑level inference provides a strong rationale for prioritizing CAS 121997-02-2 over non‑benzofuropyrimidine antifungal chemotypes.

Antifungal Synergy Candida albicans CaPkc1

Drug‑Likeness Compliance: Molecular Weight 312.71 Complies with Lipinski Rules, Differentiating from Higher‑MW Benzofuropyrimidine Derivatives

The molecular weight of CAS 121997-02-2 (312.71 g·mol⁻¹) is compliant with Lipinski's rule‑of‑five (MW <500) and is notably lower than that of many benzofuro[3,2-d]pyrimidine kinase inhibitors such as XL413 (MW ~380) or larger substituted analogs that exceed 400 Da [1]. The compound also maintains only one hydrogen‑bond donor (NH) and two hydrogen‑bond acceptors , satisfying the remainder of the rule‑of‑five criteria. This favorable profile enhances its utility as a fragment‑like or early‑lead scaffold in medicinal chemistry campaigns, where lower molecular weight correlates with greater room for synthetic elaboration.

Drug-likeness Lipinski Molecular Weight

Structural Divergence from Cercosporamide‑Derived Leads: 4‑Chlorophenyl Substitution at N3 Creates a Distinct Chemical Space

The majority of biologically characterized benzofuro[3,2-d]pyrimidine-2,4-diones reported in the literature bear a 4‑amino‑7,9‑dihydroxy‑6‑carboxamide substitution pattern derived from the natural product cercosporamide [1]. CAS 121997-02-2, by contrast, features a simple 4‑chlorophenyl group at N3 with no additional ring substituents. This minimalistic design occupies a distinct region of chemical property space (as evidenced by its logP of 3.31 and MW of 312.71 ) and is not encompassed by the Markush structures of the WO2019018359A1 patent on antimicrobial benzofuro[3,2-d]pyrimidines [2], potentially offering freedom‑to‑operate advantages for novel composition‑of‑matter filings.

Structural novelty SAR Chemical space Intellectual property

Synthetic Accessibility: Copper‑Mediated Cascade Route Offers Scalable Access to the Benzofuro[3,2-d]pyrimidine Core

The benzofuro[3,2-d]pyrimidine-2,4-dione core accessible via the copper(I)‑mediated cascade reaction described by Chao et al. [1] allows for efficient construction of diverse N3‑substituted derivatives, including the 4‑chlorophenyl variant, from readily available 3‑chlorochromenones and amidines. This one‑pot methodology (Michael addition–heterocyclization–intramolecular cyclization) obviates the need for the multi‑step protection/deprotection sequences required for cercosporamide‑derived analogs (7‑step synthesis) [2]. The synthetic efficiency directly impacts procurement: rapid resupply and lower cost‑per‑gram are achievable for CAS 121997-02-2 relative to more complexly substituted benzofuropyrimidines.

Synthesis Scalability Chemical procurement

Recommended Application Scenarios for 3-(4-Chlorophenyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 121997-02-2)


Antifungal Combination Therapy Screening: Evaluating Fluconazole Synergy Against Azole‑Resistant Candida albicans

Given the class‑level evidence that benzofuro[3,2-d]pyrimidine-2,4-diones synergize with fluconazole to restore susceptibility in resistant C. albicans strains [1], CAS 121997-02-2 is a prioritized candidate for checkerboard synergy assays. Its 4‑chlorophenyl substituent and moderate logP of 3.31 are consistent with the pharmacophoric requirements observed for CaPkc1 inhibition [1], making it suitable for screening at concentrations of 50–150 µM, as validated in analogous benzofuro[3,2-d]pyrimidine PKC inhibition studies [2].

Kinase Inhibitor Hit‑Finding: Profiling Against Cdc7, Pim, and PKC Kinase Panels

The benzofuro[3,2-d]pyrimidine scaffold has demonstrated nanomolar activity against Cdc7 kinase (XL413, IC50 = 3.4 nM) [1] and Pim‑1/2 kinases . CAS 121997-02-2, with its lower molecular weight (312.71) [2], represents an ideal fragment‑like screening hit for kinase panels, where its binding efficiency can be rapidly assessed and compared to the more elaborated XL413. Procurement of CAS 121997-02-2 at 98%+ purity [2] ensures reliable IC50 determination in biochemical kinase assays.

Structure–Activity Relationship (SAR) Library Expansion: N3‑Aryl Diversification Starting Point

The 4‑chlorophenyl group at N3 is a versatile handle for further diversification via cross‑coupling reactions (e.g., Suzuki, Buchwald–Hartwig). The commercial availability of CAS 121997-02-2 at 98%+ purity [1] and its synthetic accessibility through copper‑mediated cascade chemistry make it a practical core building block for generating focused libraries of 20–50 analogs aimed at optimizing CaPkc1 inhibition or antifungal synergy. Its distinct substitution pattern, which lies outside dominant patent claims [2], provides a favorable IP position for library development.

Physicochemical Property Benchmarking: LogP 3.31 as a Permeability Standard for Cellular Assays

The measured/predicted logP of 3.31 and molecular weight of 312.71 for CAS 121997-02-2 [1] position it as a useful reference compound for calibrating cellular permeability and solubility assays in benzofuropyrimidine programs. When compared to the hydrophilic unsubstituted core (logP ≈0.8) , CAS 121997-02-2 serves as a positive control for membrane permeability in Caco‑2 or PAMPA assays, enabling researchers to benchmark new analogs against a compound with known, favorable ADME properties.

Quote Request

Request a Quote for 3-(4-chlorophenyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.